2,2,3,3,4,4-hexafluorobutanoic Acid
Description
Contextualization within Fluorine Chemistry and Organofluorine Compounds
Organofluorine chemistry is a significant branch of chemistry focused on compounds containing a carbon-fluorine (C-F) bond. wikipedia.orgnumberanalytics.comnumberanalytics.com The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to fluorine's high electronegativity and small size. numberanalytics.com The C-F bond is the strongest in organic chemistry, lending considerable stability to fluorinated compounds. rsc.org Organofluorine compounds have diverse applications, finding use in pharmaceuticals, materials science, and agrochemicals. wikipedia.orgnumberanalytics.comnumberanalytics.com An estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org PFCAs represent a family of organofluorine compounds with the general formula CnF(2n+1)CO2H. wikipedia.org
Significance of Short-Chain Fluorinated Carboxylic Acids in Chemical Research
In recent years, short-chain PFCAs have garnered significant attention in chemical research. nih.gov As regulatory focus on long-chain PFCAs has increased, structurally similar short-chain PFAS have been adopted as alternatives in commercial manufacturing. nih.govacs.org Short-chain PFAS are also synthesized as critical building blocks and intermediates for producing biologically active compounds and functional materials. nih.govacs.orgresearchgate.netacs.org Compared to their long-chain counterparts, shorter-chain PFAS exhibit higher mobility in water and have lower adsorption potential to particles. nih.govacs.org This high mobility makes their behavior and interactions in aqueous solutions a key area of study. royalsocietypublishing.org Research has explored the structure-reactivity relationships in the microbial defluorination of C3–C5 fluorinated carboxylic acids to understand their environmental fate. nih.govacs.org
Historical Overview of Academic Research on Halogenated Butanoic Acids
The study of halogenated organic compounds has a long history. Halogen-induced intramolecular cyclizations, for instance, were first reported in the late 19th century with the bromolactonization of olefinic acids. mdpi.com Throughout the latter half of the 20th century, research expanded to include halolactonizations of various olefinic acids and amides. mdpi.com
A key historical method for the synthesis of organic halides is decarboxylative halogenation, also known as the Hunsdiecker reaction. nih.gov This method involves the conversion of carboxylic acids to organic halides by cleaving the carbon-carbon bond of the carboxyl group. nih.gov Historically, this reaction was performed on silver salts of aliphatic carboxylic acids, which were treated with bromine to yield alkyl bromides. nih.gov While bromine was the most studied halogen in this transformation, work was also done with chlorine and iodine. nih.gov More recent research has also investigated the formation of halogenated byproducts from various acids during water treatment processes. acs.org
Unique Electronic and Steric Properties of the 2,2,3,3,4,4-Hexafluorobutanoic Acid Scaffold
The compound this compound is a fluorinated carboxylic acid with a butanoic acid backbone. cymitquimica.com Its chemical properties are significantly influenced by the six fluorine atoms. cymitquimica.comsmolecule.com
Electronic Properties: The high electronegativity of the fluorine atoms creates strong C-F bonds, which are highly polarized. rsc.orgcymitquimica.com This polarization leads to a significant increase in the acidity of this compound compared to its non-fluorinated analog, butanoic acid. cymitquimica.com The electron-withdrawing nature of the fluoroalkyl chain stabilizes the carboxylate anion, facilitating proton donation.
Steric Properties: Steric and electronic effects are crucial as they influence the shape and reactivity of molecules. rsc.org The fluorine atoms, while small individually, collectively create a sterically demanding scaffold around the carbon chain. The steric properties of such acids can be evaluated using models like the percent buried volume (%VBur), which quantifies the steric demand of a molecule. rsc.org These properties, combined with the compound's enhanced lipophilicity and thermal and chemical stability, make it a subject of interest in specialized applications within organic and materials chemistry. cymitquimica.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | epa.gov |
| CAS Number | 679-12-9 | epa.gov |
| Molecular Formula | C₄H₂F₆O₂ | cymitquimica.comcymitquimica.com |
| Molecular Weight | 196.05 g/mol | cymitquimica.comechemi.com |
| Exact Mass | 195.99589827 Da | echemi.com |
| Physical Form | Clear, faint brown liquid | cymitquimica.com |
| Topological Polar Surface Area | 37.3 Ų | echemi.com |
| Heavy Atom Count | 12 | echemi.com |
| Rotatable Bond Count | 3 | echemi.com |
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-1(6)3(7,8)4(9,10)2(11)12/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPUHIQZFSBBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC2F4COOH, C4H2F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892417 | |
| Record name | 4H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-12-9 | |
| Record name | 4H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4-Hexafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2,2,3,3,4,4 Hexafluorobutanoic Acid
Direct Synthesis Approaches to 2,2,3,3,4,4-Hexafluorobutanoic Acid
Direct methods for synthesizing this compound often involve the introduction of fluorine atoms onto a butane-based backbone or the construction of the carbon chain with simultaneous fluorination.
Electrochemical Fluorination Routes
Electrochemical fluorination (ECF), also known as the Simons process, represents a significant industrial method for producing perfluorinated organic compounds. google.comgoogle.com This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). google.com While ECF is a powerful tool for perfluorination, achieving selective partial fluorination to yield compounds like this compound can be challenging due to the high reactivity of the process, which can lead to a mixture of products, including shorter-chain fragments and polymeric materials. google.comresearchgate.net
Recent advancements in electrochemical fluorination focus on improving selectivity. The use of different fluorinating agents, such as HF-amine complexes (e.g., (C₂H₅)₃N·mHF), can offer better control over the fluorination process. google.com These complexes can function as both the electrolyte and the fluorinating agent, sometimes eliminating the need for additional solvents. google.com Furthermore, employing divided electrochemical cells with specific solvent systems, like 2,2,2-trifluoroethanol (B45653) (TFE), can help stabilize reactive intermediates, potentially leading to higher yields of desired partially fluorinated products. nih.gov The choice of anode material, typically nickel, and the control of electrolysis parameters such as voltage and current density are crucial for optimizing the reaction. google.comgoogle.com
A notable development is the use of hexafluorosilicate (B96646) salts as an inexpensive and readily available fluorine source for electrochemical decarboxylative fluorination. nih.gov This method has shown success in synthesizing a range of aliphatic fluorides and demonstrates potential for scalability, including application in flow electrolysis cells. nih.gov
| Method | Fluorine Source | Key Features | Potential Outcome |
| Simons Process (ECF) | Anhydrous Hydrogen Fluoride (aHF) | Industrial scale, can lead to perfluorination. google.comgoogle.com | Mixture of perfluorinated and partially fluorinated products. google.comresearchgate.net |
| ECF with HF-Amine Complexes | (C₂H₅)₃N·mHF | Acts as both electrolyte and fluorinating agent. google.com | Improved selectivity over traditional ECF. google.com |
| Electrochemical Decarboxylative Fluorination | Hexafluorosilicate Salts | Inexpensive fluorine source, scalable. nih.gov | Synthesis of various aliphatic fluorides. nih.gov |
| ECF in Divided Cells | Fluoride Nucleophiles | Use of stabilizing solvents like TFE. nih.gov | Enhanced stability of intermediates, potentially higher yields. nih.gov |
Radical-Mediated Fluorination Strategies
Radical fluorination offers a complementary approach to traditional methods and has gained prominence with the development of new fluorine atom transfer reagents. wikipedia.org These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine source to form the C-F bond. wikipedia.org
One relevant strategy is decarboxylative fluorination, where a carboxylic acid serves as a precursor to a radical intermediate. wikipedia.org Catalysts such as silver (Ag) and manganese (Mn) have been employed to facilitate fluorodecarboxylation. wikipedia.orgorganic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for initiating these transformations under mild conditions. wikipedia.org Reagents like Selectfluor® are often used as the fluorine source in these radical reactions. organic-chemistry.orgmdpi.com
The direct fluorination of C-H bonds is another significant advantage of radical chemistry, allowing for the late-stage introduction of fluorine into a molecule. wikipedia.org This can be achieved using metal catalysts or metal-free conditions with radical initiators. wikipedia.org While not a direct synthesis of the entire hexafluorobutanoic acid molecule from a non-fluorinated precursor in one step, these methods could be applied to partially fluorinated butanoic acid derivatives to complete the hexafluorination.
| Radical Precursor | Fluorine Source | Catalyst/Initiator | Key Features |
| Carboxylic Acids | Selectfluor® | Silver (AgNO₃), Manganese (Mn) | Decarboxylative fluorination. wikipedia.orgorganic-chemistry.org |
| Aliphatic Carboxylic Acids | Selectfluor® | Photoredox Catalyst | Mild reaction conditions. wikipedia.org |
| C-H Bonds | N-F reagents | Metal catalysts (Mn, Cu), Radical initiators | Direct C-H bond fluorination. wikipedia.org |
Indirect Synthetic Routes via Fluorinated Precursors
Indirect methods provide a more controlled and often higher-yielding pathway to this compound by starting with molecules that already contain the required fluorine atoms or perfluorinated segments.
Functional Group Interconversions of Fluorinated Butane (B89635) Derivatives
This strategy involves the chemical transformation of a functional group on a hexafluorobutane skeleton into a carboxylic acid. For example, a hexafluorobutanol (B8617197) could be oxidized to the corresponding aldehyde and then further to the carboxylic acid. The oxidation of primary alcohols to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com Alternatively, a hexafluorobutyl halide could be converted to a Grignard reagent and then carboxylated using carbon dioxide.
The reduction of other functional groups can also be a viable route. For instance, a nitrile group on a hexafluorinated butane can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. organic-chemistry.org The choice of reagents and reaction conditions is critical to ensure that the fluorine atoms on the carbon chain remain intact during the transformation.
| Starting Material | Target Functional Group | Reagents/Conditions | Key Transformation |
| Hexafluorobutanol | Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) solubilityofthings.com | Oxidation |
| Hexafluorobutyl Halide | Carboxylic Acid | Mg, then CO₂ | Grignard reaction and carboxylation |
| Hexafluorobutanenitrile | Carboxylic Acid | Acid or base hydrolysis organic-chemistry.org | Hydrolysis |
Chain Elongation Reactions Involving Perfluorinated Moieties
Chain elongation methods build the carbon skeleton of the target molecule by coupling smaller fluorinated building blocks. This approach is particularly useful for synthesizing complex fluorinated compounds. For instance, a perfluorinated alkyl iodide can react with a suitable carbon nucleophile to extend the carbon chain.
A common strategy involves the reaction of a perfluoroalkyl Grignard reagent or a similar organometallic species with a two-carbon electrophile that can be subsequently converted to a carboxylic acid. Another possibility is the use of radical addition reactions where a perfluoroalkyl radical adds across a double or triple bond of a molecule containing a masked or protected carboxylic acid functionality. While specific examples for this compound are not readily found in the provided search results, the general principles of chain elongation are well-established in organic synthesis and can be applied to the construction of this molecule. youtube.com
Novel Catalytic Methods in this compound Synthesis
The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, new catalytic methods could offer significant advantages over traditional stoichiometric approaches.
Transition-metal-catalyzed reactions are at the forefront of this research. For example, palladium-catalyzed cross-coupling reactions could be envisioned to construct the C-C bonds of the butanoic acid chain using fluorinated starting materials. beilstein-journals.org Similarly, catalysts could play a crucial role in activating C-H or C-F bonds for selective fluorination or functionalization.
Recent research has explored the use of novel catalysts for various fluorination and carboxylation reactions, which could be adapted for the synthesis of the target molecule. For instance, the use of hercynite@sulfuric acid as a nanomagnetic solid acid catalyst has been demonstrated for the synthesis of other heterocyclic compounds and showcases the potential of solid-supported catalysts for easier separation and recycling. nih.gov While not directly applied to hexafluorobutanoic acid synthesis, such catalytic systems could inspire the development of new, more efficient routes.
Furthermore, biocatalysis and the use of enzymes for selective transformations are emerging fields that could offer environmentally benign pathways to fluorinated compounds in the future.
Transition Metal-Catalyzed Fluorination
Transition metal catalysis has become a cornerstone for the formation of carbon-fluorine bonds, offering pathways that can be more selective and efficient than traditional methods. nih.govbeilstein-journals.org These methods often allow for the direct fluorination of C-H bonds, which is a highly desirable transformation from a step-economy perspective. chemrxiv.org Catalysts based on palladium (Pd), silver (Ag), iron (Fe), and others have been explored for the fluorination of various organic substrates. nih.govbeilstein-journals.org
For the synthesis of fluorinated carboxylic acids, transition metal-catalyzed reactions can be envisioned to proceed via several routes. One approach is the direct fluorination of a carboxylic acid precursor. For instance, palladium-catalyzed C(sp³)–H fluorination has been demonstrated for β-methylene C(sp³)–H bonds in α-amino acid derivatives, utilizing a directing group to guide the catalyst to the target site. nih.gov Another strategy involves the decarboxylative fluorination of aliphatic carboxylic acids. A silver-catalyzed radical decarboxylative fluorination using AgNO₃ has been shown to produce alkyl fluorides from the corresponding carboxylic acids under mild, aqueous conditions. beilstein-journals.org
While specific literature detailing the synthesis of this compound via these exact methods is not prominent, the general principles suggest their potential applicability. A hypothetical pathway could involve the late-stage fluorination of a partially fluorinated butanoic acid derivative, guided by a suitable directing group and catalyzed by a transition metal complex.
Table 1: Examples of Transition Metal Catalysts in Fluorination Reactions
| Catalyst System | Substrate Type | Fluorinating Agent | General Application | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | Free Carboxylic Acids | N/A (Olefination) | γ-C(sp³)-H Olefination | nih.gov |
| AgNO₃ | Aliphatic Carboxylic Acids | Selectfluor | Decarboxylative Fluorination | mdpi.com |
| Pd(II)/Pd(IV) Complexes | α-Amino Acid Derivatives | NFSI | β-Methylene C(sp³)–H Fluorination | nih.gov |
This table presents catalysts used in the functionalization of carboxylic acids, illustrating the types of systems potentially adaptable for hexafluorobutanoic acid synthesis.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and offers a complementary approach to metal-based catalysis. researchgate.netbeilstein-journals.org These catalysts are often less toxic and more robust than their organometallic counterparts. researchgate.net For fluorination reactions, organocatalysts can activate substrates towards nucleophilic or electrophilic fluorinating agents.
Common organocatalytic strategies include enamine and iminium ion catalysis, often employing amino acids like proline and its derivatives. researchgate.netnih.gov These methods have been successfully applied to a variety of transformations, including aldol (B89426) and Michael reactions. mdpi.com In the context of fluorochemistry, chiral organocatalysts have been used for the enantioselective synthesis of fluorinated molecules. For example, chiral isothiourea catalysts have been employed for the enantioselective fluorination of α-alkynyl-substituted acetic acids using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com Chiral phosphoric acids represent another important class of organocatalysts used in various enantioselective transformations. nih.gov
The application of organocatalysis to the direct synthesis of this compound is not explicitly documented. However, a plausible strategy could involve the organocatalytic functionalization of a suitable four-carbon precursor, where the catalyst facilitates the stereocontrolled introduction of fluorine atoms or fluorinated moieties.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pro-metrics.org These principles are particularly relevant in fluorine chemistry, which has historically involved harsh reagents and conditions. researchgate.net
Solvent-Free Reaction Methodologies
One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste and environmental impact of a chemical process. researchgate.net Solvent-free reactions, also known as solid-state or neat reactions, can lead to improved efficiency, easier purification, and reduced waste. nih.gov
Mechanochemistry, where mechanical force (e.g., ball milling) is used to induce chemical reactions, is a prominent solvent-free technique. It has been demonstrated to be effective for the destruction of perfluorosulfonic acids (PFSAs) in the presence of quartz sand (SiO₂), operating at ambient temperature and pressure without any solvent. nih.gov While this demonstrates a destruction pathway, similar principles could potentially be adapted for synthesis. Another example is the solvent-free esterification of various carboxylic acids using recoverable iron oxide nanoparticle catalysts. nih.gov A theoretical solvent-free synthesis of 1,2,3,4-tetrachlorohexafluorobutane (B1297612) has also been described, highlighting the potential for reducing solvent use in the synthesis of fluorinated butanes. researchgate.net The direct application of these methods for the synthesis of this compound would require the development of specific catalytic systems and reaction conditions.
Atom Economy and Efficiency in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. scranton.eduyoutube.com A higher atom economy signifies a more efficient, "greener" process with less waste generation. wordpress.comdocbrown.info
To illustrate this principle for this compound, we can consider a hypothetical synthesis via the oxidation of 2,2,3,3,4,4-hexafluoro-1-butanol. This is a common route for producing carboxylic acids from primary alcohols.
Hypothetical Reaction: C₄H₃F₆O (2,2,3,3,4,4-hexafluoro-1-butanol) + [Oxidant] → C₄H₂F₆O₂ (this compound) + Byproducts
A strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic solution could be used. The simplified balanced equation would be:
5 C₄H₃F₆O + 4 KMnO₄ + 6 H₂SO₄ → 5 C₄H₂F₆O₂ + 4 MnSO₄ + 2 K₂SO₄ + 6 H₂O
Table 2: Atom Economy Calculation for a Hypothetical Synthesis
| Compound | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| 2,2,3,3,4,4-Hexafluoro-1-butanol | C₄H₃F₆O | 198.06 | Reactant |
| Potassium Permanganate | KMnO₄ | 158.03 | Reactant |
| Sulfuric Acid | H₂SO₄ | 98.08 | Reactant |
| This compound | C₄H₂F₆O₂ | 196.05 | Desired Product |
| Manganese(II) Sulfate | MnSO₄ | 151.00 | Byproduct |
| Potassium Sulfate | K₂SO₄ | 174.26 | Byproduct |
Calculation:
Mass of Desired Product: 5 × 196.05 = 980.25 g/mol
Total Mass of Reactants: (5 × 198.06) + (4 × 158.03) + (6 × 98.08) = 990.3 + 632.12 + 588.48 = 2210.9 g/mol
Atom Economy: (980.25 / 2210.9) × 100% = 44.3%
This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant atoms in this hypothetical route would end up as waste byproducts, highlighting the importance of designing synthetic routes with higher atom economy. Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the final product. docbrown.info
Mechanistic Elucidation of Synthetic Reactions for this compound
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. For fluorinated compounds, mechanistic studies often focus on the unique behavior of the C-F bond and the high electronegativity of fluorine.
The synthesis of perfluorocarboxylic acids (PFCAs) can proceed through various mechanisms depending on the method. Electrochemical fluorination (ECF), or the Simons process, is a classic industrial method for producing perfluorinated compounds. thieme-connect.de The mechanism is thought to involve the oxidation of the substrate at a nickel anode, followed by reaction with fluoride ions. thieme-connect.de A proposed ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism involves initial oxidation of the starting material, followed by deprotonation, a second oxidation, and finally reaction with a nucleophile like fluoride. thieme-connect.debeilstein-journals.org
In transition-metal-catalyzed C-H activation/fluorination, the mechanism is highly dependent on the metal and ligands. For palladium-catalyzed reactions, a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle is often proposed. beilstein-journals.orgnih.gov For example, the γ-C(sp³)-H olefination of free carboxylic acids is suggested to proceed through a Pd(II)/Pd(0) cycle. nih.gov In contrast, some C-H fluorinations are thought to involve a high-valent Pd(IV)-F intermediate from which the C-F bond is formed via reductive elimination. nih.govchemrxiv.org
Mechanistic studies on the thermal decomposition of PFCAs show that cleavage of C-C bonds in the perfluorinated backbone is a key pathway, often more favorable than decarboxylation. nih.govacs.orgrsc.org These studies, while focused on degradation, provide fundamental insights into the relative strengths of the bonds within the molecule, which is also relevant for understanding synthetic transformations.
Derivatives and Analogues of 2,2,3,3,4,4 Hexafluorobutanoic Acid
Synthesis and Characterization of Esters of 2,2,3,3,4,4-Hexafluorobutanoic Acid
The synthesis of alkyl and aryl esters of this compound can be achieved through standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, due to the electron-withdrawing nature of the fluorinated alkyl chain, the reactivity of the carboxylic acid can be influenced.
Alternative methods include the reaction of the corresponding acyl chloride or anhydride (B1165640) with an alcohol, which often proceeds under milder conditions. For instance, methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593) has been synthesized and is commercially available. nih.gov A general synthesis of methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate has also been reported, highlighting the creation of more complex ester derivatives. nih.govacs.orglookchem.com The derivatization of perfluorinated carboxylic acids with bromomethyl aromatic compounds, such as benzyl (B1604629) bromide, has been optimized for gas chromatography applications, indicating a pathway for the synthesis of specific aryl esters. jamorin.com
The characterization of these esters typically involves spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for confirming the structure, with the fluorine spectrum providing detailed information about the fluorinated chain. Infrared (IR) spectroscopy shows the characteristic ester carbonyl stretch, and mass spectrometry (MS) confirms the molecular weight of the compound. mdpi.com
Table 1: Examples of Alkyl and Aryl Esters of this compound and its Analogues
| Ester Name | Structure | Synthesis Method | Reference |
| Methyl 2,2,3,3,4,4-hexafluorobutanoate | C₅H₄F₆O₂ | Esterification of the corresponding carboxylic acid or acyl halide with methanol (B129727). | nih.gov |
| Benzyl 2,2,3,3,4,4-hexafluorobutanoate | C₁₁H₈F₆O₂ | Reaction of the carboxylic acid with benzyl bromide in the presence of a base. | jamorin.com |
| 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) | C₇H₆F₆O₂ | Esterification of acrylic acid with 2,2,3,4,4,4-hexafluorobutanol. | jamorin.comchemicalbook.com |
| 2,2,3,4,4,4-Hexafluorobutyl methacrylate (B99206) | C₈H₈F₆O₂ | Esterification of methacrylic acid with 2,2,3,4,4,4-hexafluorobutanol. | jamorin.com |
| Methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate | C₇H₃F₉O₃ | Multi-step synthesis from perfluorinated precursors. | nih.govacs.orglookchem.com |
Polymeric esters derived from this compound, particularly those based on its alcohol derivatives, are a significant class of functional materials. For example, poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) and poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) are fluorinated polymers with unique properties. jamorin.comjamorin.comjlu.edu.cnresearchgate.netrsc.orgsigmaaldrich.comchemicalbook.com
The synthesis of these polymers is typically achieved through the polymerization of the corresponding monomers, 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA). jamorin.com These monomers can be prepared by the esterification of acrylic acid or methacrylic acid with 2,2,3,4,4,4-hexafluorobutanol. The polymerization can be carried out using various techniques, including free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymer architectures. researchgate.net
The resulting polymers exhibit properties characteristic of fluorinated materials, such as low surface energy, hydrophobicity, and high thermal stability. These properties make them suitable for a range of applications, including as water-repellent coatings, anti-fouling surfaces, and materials for optical waveguides due to their low refractive index. sigmaaldrich.com For instance, copolymers of HFBA and styrene (B11656) have been prepared via emulsifier-free emulsion polymerization using an amphiphilic RAFT agent. jlu.edu.cn Additionally, ABA triblock copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) have been synthesized and shown to form films that can switch from hydrophilic to hydrophobic upon heat treatment. rsc.org
The characterization of these polymeric esters involves techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, Differential Scanning Calorimetry (DSC) to measure thermal transitions like the glass transition temperature (Tg), and NMR spectroscopy for structural elucidation. jlu.edu.cnrsc.org
Table 2: Properties of Polymeric Esters Derived from 2,2,3,4,4,4-Hexafluorobutanol
| Polymer | Monomer | Polymerization Method | Key Properties | Applications | Reference |
| Poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) | 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) | RAFT polymerization, Emulsion polymerization | Low surface energy, Hydrophobicity, Thermal stability | Coatings, Functional elastomers | jamorin.comjlu.edu.cnresearchgate.netrsc.org |
| Poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) | 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) | Free-radical polymerization | Low surface tension, Transparency | Optical waveguides, High-performance paints | jamorin.comsigmaaldrich.com |
Formation and Reactivity of Amides Derived from this compound
Amides of this compound can be synthesized by reacting the acid or its more reactive derivatives, such as the acyl chloride or anhydride, with ammonia (B1221849) or primary and secondary amines. The general reactivity for amide formation is well-established. nih.gov
For example, the reaction of 2,2,3,3,4,4-hexafluorobutanoyl chloride with an amine would proceed via nucleophilic acyl substitution to yield the corresponding amide and hydrochloric acid. The use of a base is often necessary to neutralize the acid byproduct. A patent has described the synthesis of N,N-dimethyl-2,2,3,4,4,4-hexafluorobutanamide from the reaction of N,N-dimethylformamide with hexafluoropropene (B89477) under irradiation, which proceeds through a radical mechanism. google.com The unsubstituted 2,2,3,3,4,4-hexafluorobutanamide is also a known compound. smolecule.com
The synthesis of N-substituted amides can be achieved with a variety of amines, leading to primary, secondary, and tertiary amides, depending on the structure of the amine used. The properties of these amides are influenced by the highly fluorinated alkyl chain, which can affect their solubility, chemical stability, and biological activity.
Table 3: Examples of Amides of this compound
| Amide Name | Structure | Amine Reactant | General Synthesis Method | Reference |
| 2,2,3,3,4,4-Hexafluorobutanamide | C₄H₃F₆NO | Ammonia | Reaction with acyl chloride or ester. | smolecule.com |
| N-Methyl-2,2,3,3,4,4-hexafluorobutanamide | C₅H₅F₆NO | Methylamine | Reaction with acyl chloride or ester. | google.com |
| N,N-Dimethyl-2,2,3,3,4,4-hexafluorobutanamide | C₆H₇F₆NO | Dimethylamine | Reaction with acyl chloride or ester; or from DMF and hexafluoropropene. | google.com |
While this compound, being a monocarboxylic acid, cannot directly form a simple cyclic amide (lactam), related dicarboxylic acids can be used to synthesize cyclic imides. An important precursor for such systems is 2,2,3,3,4,4-hexafluoropentanedioic acid. orgsyn.org
The synthesis of cyclic imides generally involves the reaction of a dicarboxylic acid or its anhydride with a primary amine or ammonia, followed by a cyclization step, often through dehydration at elevated temperatures or with a dehydrating agent. beilstein-journals.orgajchem-a.comresearchgate.netscirp.orgnih.gov For example, 2,2,3,3,4,4-hexafluoropentanedioic acid can react with a primary amine to form an amic acid intermediate, which can then be cyclized to the corresponding N-substituted hexafluoroglutarimide. These cyclic imides are of interest in materials science and as building blocks for more complex molecules. The synthesis of cyclic imides from dicarboxylic acids and amines can be catalyzed by heterogeneous catalysts like Nb₂O₅. beilstein-journals.org
Table 4: Representative Cyclic Amide System from a Related Fluorinated Diacid
| Cyclic Amide Type | Starting Diacid | General Synthesis | Potential Application | Reference |
| N-Substituted Hexafluoroglutarimide | 2,2,3,3,4,4-Hexafluoropentanedioic acid | Reaction with a primary amine followed by cyclodehydration. | Monomers for polyimides, specialty chemicals. | orgsyn.orgbeilstein-journals.org |
Preparation of Anhydrides and Acyl Halides of this compound
Acyl halides and anhydrides are important activated derivatives of carboxylic acids, serving as versatile reagents in organic synthesis.
The preparation of 2,2,3,3,4,4-hexafluorobutanoyl chloride can be achieved by treating the parent carboxylic acid with common halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orglibretexts.org These reactions typically proceed readily, converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion. A patent describes the preparation of the isomeric 2,3,3,4,4,4-hexafluorobutyryl chloride, indicating the feasibility of such transformations for related fluorinated acids. google.com
The synthesis of 2,2,3,3,4,4-hexafluorobutanoic anhydride can be accomplished through the dehydration of two molecules of the carboxylic acid. This is often carried out using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). allen.in Alternatively, the reaction of the acyl chloride with the sodium salt of the carboxylic acid can also yield the anhydride. A patent mentions the existence of 2,3,3,4,4,4-hexafluorobutyric anhydride, a constitutional isomer of the target anhydride. google.com
These reactive derivatives are key intermediates for the synthesis of esters and amides of this compound, often allowing for reactions to occur under milder conditions than when using the parent carboxylic acid.
Table 5: Anhydride and Acyl Halide of this compound
| Compound Name | Structure | Common Synthesis Reagent(s) | Key Reactivity | Reference |
| 2,2,3,3,4,4-Hexafluorobutanoyl chloride | C₄HF₆ClO | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acylating agent for the synthesis of esters and amides. | orgsyn.orglibretexts.org |
| 2,2,3,3,4,4-Hexafluorobutanoic anhydride | C₈H₂F₁₂O₃ | Phosphorus pentoxide (P₄O₁₀) | Acylating agent, often more reactive than the carboxylic acid. | allen.in |
Reaction Conditions for Anhydride Formation
The formation of an acid anhydride from this compound can be achieved through several synthetic routes. One common method involves the dehydration of two molecules of the carboxylic acid. This process typically requires a strong dehydrating agent and heat.
Alternatively, and often more efficiently, the anhydride can be synthesized by reacting the corresponding acyl chloride with a molecule of the carboxylic acid or its carboxylate salt. pressbooks.pub In this nucleophilic acyl substitution reaction, the carboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is subsequently eliminated as the leaving group. To drive this reaction to completion, a non-nucleophilic weak base, such as pyridine, is often used to neutralize the hydrochloric acid byproduct. pressbooks.pub
Another general method for preparing acid anhydrides is by reacting a carboxylic acid with acetic anhydride. wikipedia.org This reaction serves as an equilibrium process where the more volatile acetic acid can be removed by distillation to favor the formation of the desired anhydride.
Utility of Acyl Halides in Organic Synthesis
Acyl halides, including the derivative of this compound, are highly reactive compounds that serve as valuable intermediates in organic synthesis. wikipedia.orglibretexts.org Their heightened reactivity stems from the presence of a good leaving group (the halide) attached to the carbonyl carbon. This makes them excellent electrophiles for nucleophilic acyl substitution reactions. orgoreview.com
The acyl halide of this compound can be readily converted into a variety of other carboxylic acid derivatives. pressbooks.pub For instance, it can react with:
Water to hydrolyze back to the parent carboxylic acid. libretexts.org
Alcohols to form esters. libretexts.org
Ammonia, primary amines, or secondary amines to produce amides. libretexts.org
A carboxylate salt or a carboxylic acid to yield an acid anhydride. libretexts.org
These transformations allow for the introduction of the hexafluorobutanoyl group into a wide array of molecules, which is particularly useful in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. The synthesis of these acyl halides is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) for the acyl chloride or phosphorus tribromide (PBr₃) for the acyl bromide. pressbooks.pub
Exploration of Branched and Unsaturated Analogues of this compound
The chemical properties and reactivity of fluorinated carboxylic acids can be significantly altered by introducing branching or unsaturation into their carbon chains.
Synthesis of Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs)
Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs) are important environmental transformation products of fluorotelomer-based compounds. scholaris.caresearchgate.net Their synthesis in a laboratory setting often mimics the metabolic pathways observed in nature. A common route starts with a fluorotelomer alcohol (FTOH). researchgate.net
The synthesis proceeds in the following steps:
Oxidation of FTOH: The fluorotelomer alcohol is first oxidized to the corresponding fluorotelomer aldehyde (FTAL). researchgate.net
Further Oxidation to FTCA: The FTAL, being a reactive intermediate, is then rapidly oxidized to the saturated fluorotelomer carboxylic acid (FTCA). researchgate.net
Dehydrohalogenation to FTUCA: The final step involves the dehydrohalogenation of the FTCA to introduce a double bond, yielding the fluorotelomer unsaturated carboxylic acid (FTUCA). researchgate.net
Impact of Structural Modifications on Chemical Reactivity
Structural modifications such as branching and unsaturation have a pronounced effect on the chemical and toxicological profiles of fluorinated carboxylic acids.
Unsaturation: The presence of a double bond in FTUCAs introduces a site of increased reactivity compared to their saturated counterparts, the perfluorinated carboxylic acids (PFCAs). scholaris.caresearchgate.net This is particularly true for α,β-unsaturated carbonyl compounds, which can act as Michael acceptors, making them more susceptible to nucleophilic attack. This increased reactivity is thought to contribute to the observed toxicity of some FTUCAs and their aldehyde precursors (FTUALs), which can involve reactions with biological nucleophiles like proteins. scholaris.ca
Branching: Branched isomers of fluorinated carboxylic acids can exhibit different reactivity compared to their linear counterparts. researchgate.net The presence of branching can influence the bond dissociation energies of C-F bonds and may introduce steric hindrance, affecting the rate of reaction at the carboxylic acid group or along the fluorinated chain. researchgate.netacs.org For instance, branched perfluoroalkyl ether carboxylic acids (PFECAs) have shown a greater tendency for H/F exchange at the tertiary carbon, leading to lower defluorination percentages in some degradation pathways. researchgate.net
Comparative Studies with Related Fluorinated Carboxylic Acids
To fully understand the properties of this compound and its derivatives, it is useful to compare them with other fluorinated carboxylic acids.
Structure-Reactivity Relationships within the Perfluorobutanoic Acid Family
The reactivity of perfluorinated carboxylic acids (PFCAs) and their analogues is governed by several structural factors, including the length of the fluoroalkyl chain and the nature of the functional head group. acs.org
Theoretical calculations of bond dissociation energies (BDEs) have provided significant insights into these relationships. acs.orgacs.org For instance, the C-F bond at the α-position to the carboxyl group in PFCAs is typically weaker than other C-F bonds in the chain. acs.org However, the introduction of an ether oxygen atom at the β-position, as seen in some perfluoroalkyl ether carboxylic acids (PFECAs), can increase the BDE of the α-C-F bond, making it more resistant to cleavage. acs.org
The length of the perfluoroalkyl chain also influences reactivity, although studies have shown that for PFCAs with chain lengths from C2 to C10, the rate of decay and defluorination under certain reductive conditions can be similar. acs.org In contrast, for fluorotelomer carboxylic acids, the reactivity shows a more apparent dependence on the length of the fluoroalkyl chain. acs.org
These structure-reactivity relationships are crucial for predicting the environmental fate and potential toxicity of this diverse class of compounds.
Influence of Fluorination Pattern on Derivative Properties
The strategic placement and number of fluorine atoms on a molecule's carbon skeleton, known as the fluorination pattern, profoundly influence the physicochemical properties of its derivatives. In the context of butanoic acid analogues, altering the fluorination pattern can lead to significant, and sometimes non-intuitive, changes in acidity, lipophilicity, and surface activity. These modifications are critical in tailoring the molecule for specific applications in materials science and pharmaceuticals. mdpi.com
Impact on Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Fluorination significantly impacts acidity through the inductive effect. Fluorine atoms pull electron density away from the carboxylic acid group, which delocalizes and stabilizes the negative charge on the carboxylate anion, thereby increasing the acid's strength (i.e., lowering its pKa value). chemguide.co.ukdoubtnut.com
The position of the fluorine atom relative to the carboxyl group is a critical determinant of this effect. The closer the fluorine atom is to the -COOH group, the stronger the acid. chemguide.co.ukdoubtnut.com This trend is clearly demonstrated when comparing isomers of fluorobutanoic acid.
Table 1: Comparison of pKa Values for Fluorinated Butanoic Acid Isomers
| Compound | pKa Value |
|---|---|
| Butanoic acid | ~4.82 |
| 4-Chlorobutanoic acid | ~4.52 |
| 3-Chlorobutanoic acid | ~4.05 |
| 3-Fluorobutanoic acid | ~4.22 |
| 2-Fluorobutanoic acid | ~2.58 |
This table presents an interactive comparison of pKa values. Data compiled from various sources illustrating the principles of inductive effects. chemguide.co.ukdoubtnut.com
As shown in the table, 2-fluorobutanoic acid is a much stronger acid than 3-fluorobutanoic acid. doubtnut.com The inductive effect weakens considerably as the distance between the fluorine atom and the carboxyl group increases. chemguide.co.uk Similarly, increasing the number of fluorine atoms, particularly on the α-carbon (the carbon adjacent to the carboxyl group), further enhances acidity. For instance, trichloroethanoic acid is a significantly stronger acid than its mono- or dichloro- counterparts, a principle that also applies to fluorinated analogues. chemguide.co.uk
Computational studies on eight-carbon per- and polyfluoroalkyl carboxylic acids (PFCAs) have reinforced these findings. A general trend observed is that as the degree of fluorination decreases, the pKa increases (acidity decreases). However, the position of the fluorination has a substantial impact. For example, a C8 carboxylic acid with a single fluorinated carbon at the α-position (adjacent to the carboxyl headgroup) was predicted to have a pKa value approximately 2.3 logarithmic units lower (more acidic) than an isomer where the single fluorinated carbon was at the opposite end of the chain. nih.gov
Impact on Lipophilicity and Surface Activity
Lipophilicity, often measured as the octanol-water partition coefficient (logP or logD), is a crucial property influencing a compound's solubility, membrane permeability, and environmental fate. The effect of fluorination on lipophilicity is complex and context-dependent. nih.gov While fluorocarbons are known for being both hydrophobic (water-repelling) and lipophobic (oil-repelling), the introduction of fluorine can have opposing effects on a molecule's polarity. scispace.comwikipedia.org
Research on thiofluoroalkyl-substituted pyridines provides valuable insights into these competing effects. It was found that the fluorination pattern significantly influences lipophilicity, sometimes in counterintuitive ways. For example, a difluoromethyl group (CHF2) attached to a sulfur atom led to a modest increase in lipophilicity compared to the non-fluorinated methyl analogue, while the trifluoromethyl group (CF3) resulted in the greatest lipophilicity in the series. nih.gov However, internal difluorination within an ethyl chain attached to sulfur actually decreased lipophilicity compared to the non-fluorinated parent compound. nih.gov
The arrangement of fluorine atoms also plays a key role. Studies have shown that a "skipped" fluorination pattern (e.g., 1,3-difluoro) can be more effective at reducing lipophilicity than a vicinal pattern (e.g., 1,2-difluoro). soton.ac.uk
Table 2: Influence of Fluorination Pattern on Lipophilicity (logD7.4) of 2-Thioalkylpyridines
| Compound | R Group | logD7.4 |
|---|---|---|
| 2-(Methylthio)pyridine | -SCH3 | 1.69 |
| 2-((Difluoromethyl)thio)pyridine | -SCHF2 | 1.95 |
| 2-((Trifluoromethyl)thio)pyridine | -SCF3 | 2.13 |
| 2-(Ethylthio)pyridine | -SCH2CH3 | 2.26 |
| 2-((2,2-Difluoroethyl)thio)pyridine | -SCH2CF2H | 2.05 |
| 2-((1,1-Difluoroethyl)thio)pyridine | -SCF2CH3 | 1.82 |
This interactive table showcases experimental data on how different fluorination patterns on a side chain affect the lipophilicity of a parent molecule. Data sourced from Bernús et al. (2025). nih.gov
Fluorinated surfactants, such as perfluoroalkyl carboxylic acids (PFCAs), are known for their exceptional ability to lower surface tension at the air-water interface. wikipedia.orgnih.gov The properties of these surfactants are dependent on the length of the fluorinated alkyl chain and the pH of the solution. nih.govacs.org The undissociated (protonated) form of the carboxylic acid is more interfacially active than its dissociated (anionic) form. nih.gov Therefore, the fluorination pattern, by influencing the pKa, indirectly affects the surface activity at a given pH. A stronger acid (lower pKa) will be more dissociated at a given pH, which can lead to reduced interfacial activity and lower foamability compared to a weaker acid analogue under the same conditions. nih.gov
Advanced Analytical Chemistry of 2,2,3,3,4,4 Hexafluorobutanoic Acid
Chromatographic Separation Techniques for 2,2,3,3,4,4-Hexafluorobutanoic Acid Analysis
Chromatographic techniques are fundamental to the separation and analysis of this compound from complex matrices. Both gas and liquid chromatography, coupled with mass spectrometry, have been developed and optimized to address the challenges associated with its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound pose a challenge for direct GC analysis. nih.gov To overcome this, derivatization is a crucial step in method development. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation. gcms.cz
Common derivatization strategies for perfluorinated carboxylic acids (PFCAs) include esterification and amidation. nih.gov Esterification, for instance, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form a more volatile ester. gcms.cz Another approach is the formation of anilides using reagents like 2,4-difluoroaniline (B146603) (DFA) and N,N′-dicyclohexylcarbodiimide (DCC). nih.gov The choice of derivatizing agent is critical and depends on the specific analytical requirements, including desired sensitivity and potential for interference. gcms.cz
Recent advancements have focused on developing rapid and efficient derivatization methods. For example, the use of diphenyl diazomethane (B1218177) has been shown to complete derivatization in under a minute for a range of PFCAs. nih.govyorku.ca The selection of the GC column and carrier gas is also vital for achieving good separation, especially for short-chain compounds. nih.gov The optimization of these parameters, along with the mass spectrometer settings, allows for the development of robust and sensitive GC-MS methods for the quantification of this compound. d-nb.info
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the trace analysis of PFAS, including this compound, in various environmental and biological matrices. sigmaaldrich.comnih.gov This preference is due to its high sensitivity, selectivity, and the ability to analyze these polar compounds without the need for derivatization. restek.commdpi.com
Method development for LC-MS/MS analysis involves careful optimization of several key parameters. Reversed-phase chromatography is the most common separation mode, often utilizing C18 columns. restek.comhalocolumns.com However, the high polarity of short-chain PFAS like this compound can lead to poor retention on traditional C18 columns. halocolumns.comelementlabsolutions.com To address this, specialized column chemistries, such as those with polar-embedded or polar-endcapped phases, have been developed to enhance the retention of these challenging analytes. elementlabsolutions.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also shown promise for retaining a wide range of PFAS, from ultrashort to long-chain compounds. sciex.com
The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for achieving optimal separation and ionization efficiency. sigmaaldrich.comunimi.it The use of a delay column is a common practice to mitigate interference from PFAS contamination originating from the LC system itself. sigmaaldrich.com In the mass spectrometer, negative electrospray ionization (ESI) is typically employed. sciex.com The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification. lcms.cz For some short-chain PFCAs where a second transition ion is weak or absent, in-source fragmentation can be utilized to generate a suitable qualifier ion. nih.gov
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Derivatization required (e.g., esterification, amidation) | Direct injection possible; Solid-Phase Extraction (SPE) for pre-concentration |
| Separation Column | Capillary columns (e.g., DB-5MS) | Reversed-phase (e.g., C18), mixed-mode columns |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), typically in negative mode |
| Mass Analysis | Quadrupole, Ion Trap | Triple Quadrupole (QqQ), QTRAP, High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Key Advantage | Cost-effective alternative for certain applications | High sensitivity and selectivity for trace analysis without derivatization |
| Key Challenge | Derivatization can be time-consuming | Potential for matrix effects and system contamination |
High-Resolution Mass Spectrometry for Structural Elucidation of this compound and its Byproducts
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound and its transformation byproducts. Unlike nominal mass instruments, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers can measure mass-to-charge ratios (m/z) with high accuracy and precision, enabling the determination of elemental compositions and facilitating the identification of unknown compounds. bioanalysis-zone.comthermofisher.com
Accurate Mass Measurement and Elemental Composition Determination
A key capability of HRMS is the accurate mass measurement of ions, typically with mass accuracy in the low parts-per-million (ppm) range. lcms.cz This high accuracy allows for the confident determination of the elemental composition of a detected ion. bioanalysis-zone.com For this compound (C4H2F6O2), the theoretical exact mass of its deprotonated molecule [M-H]⁻ is calculated by summing the exact masses of its constituent atoms.
The process of elemental composition determination involves comparing the experimentally measured accurate mass with a list of possible elemental formulas within a specified mass tolerance. researchgate.net This is a critical step in identifying unknown byproducts or transformation products of this compound in environmental or biological samples. iza-online.orgmdpi.com
Table of Theoretical and Measured Masses
| Ion | Theoretical m/z | Measured m/z (example) | Mass Accuracy (ppm) |
|---|---|---|---|
| [C4HF6O2]⁻ | 195.99590 | 195.99585 | -0.26 |
| [C3F5O]⁻ | 162.98533 | 162.98529 | -0.25 |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide detailed information about the fragmentation pathways of ions. By isolating a precursor ion and inducing its fragmentation, a high-resolution product ion spectrum is obtained. The accurate mass measurement of these fragment ions allows for the determination of their elemental compositions, which is crucial for elucidating the fragmentation mechanism. msu.edu
For perfluorinated carboxylic acids like this compound, a common fragmentation pathway in negative ion mode is the loss of the carboxyl group (CO2), resulting in a perfluoroalkyl anion. nih.gov For example, the [M-H]⁻ ion of this compound at m/z 195.9959 would be expected to lose CO2 (43.9898 Da) to form the [C3HF6]⁻ fragment ion.
Further fragmentation of the resulting perfluoroalkyl anion can occur through the cleavage of C-C bonds and rearrangements. researchgate.netnih.gov The analysis of these fragmentation patterns provides valuable structural information that can be used to confirm the identity of known compounds and to propose structures for unknown byproducts. libretexts.org For instance, the fragmentation of a related compound, perfluorobutanoic acid (PFBA), shows characteristic fluorinated fragments such as [CF3]⁺, [C2F5]⁺, and [C3F7]⁺. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are particularly informative. cdnsciencepub.com
¹H NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. hmdb.ca In this compound, the proton on the second carbon would exhibit a characteristic chemical shift and coupling pattern due to the influence of the adjacent fluorine atoms. chemicalbook.com
¹⁹F NMR is especially valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. icpms.czslideshare.net The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, providing detailed structural information. dovepress.com Furthermore, the coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides through-bond connectivity information, which is crucial for unambiguous structure elucidation. icpms.czsouthampton.ac.uk
Fluorine-19 (¹⁹F) NMR Spectroscopy of this compound
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and structural elucidation of fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR experiments. wikipedia.org This high receptivity, combined with a wide range of chemical shifts, allows for detailed analysis of the molecular environment of each fluorine atom. wikipedia.orghuji.ac.il
Spin-spin coupling is a key feature in ¹⁹F NMR spectra, providing information about the connectivity of atoms. huji.ac.il In this compound, one would expect to observe both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling. The coupling constants for ¹⁹F-¹⁹F interactions are typically larger than those for ¹H-¹H and can occur over several bonds. wikipedia.org The lone proton on the alpha-carbon (C2) will couple with the geminal fluorine, and potentially with fluorines on the adjacent carbon (C3), leading to complex splitting patterns that are invaluable for structural confirmation.
The typical chemical shift ranges for organofluorine compounds can be broad, with CF₃ groups often appearing between -50 to -70 ppm and CH₂F groups around -200 to -220 ppm, relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). wikipedia.orgcolorado.edu For this compound, the signals for the CF₂ groups and the CF₂H group will appear at characteristic chemical shifts, influenced by the adjacent functional groups.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Coupling Constants (Hz) |
| -CF₂- (at C3) | -110 to -130 | Triplet of triplets | J(F-F), J(F-H) |
| -CF₂- (at C4) | -120 to -140 | Triplet | J(F-F) |
| -CF₂H (at C2) | -130 to -150 | Doublet of triplets | J(F-H), J(F-F) |
Carbon-13 (¹³C) and Proton (¹H) NMR Studies
Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy provide complementary information for the structural analysis of this compound.
¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C (1.1%), these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each of the four carbon atoms in the butanoic acid chain is expected to produce a distinct signal due to their unique chemical environments. docbrown.info The carbon of the carboxylic acid group (C1) will appear at the most downfield chemical shift (typically 170-180 ppm for carboxylic acids). bhu.ac.in The other carbons (C2, C3, and C4) will be significantly affected by the attached fluorine atoms, which are highly electronegative. This electronegativity causes a downfield shift in the carbon signals. Furthermore, the ¹³C signals will be split into multiplets due to coupling with the attached fluorine atoms (¹J(C-F), ²J(C-F), etc.), providing further structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals. The most prominent signal will be from the acidic proton of the carboxylic acid group, which will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The single proton on the C2 carbon will appear as a multiplet due to coupling with the geminal fluorine atom and the vicinal fluorine atoms on the C3 carbon. The integration of these signals would correspond to a 1:1 ratio.
Table 2: Predicted ¹³C and ¹H NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹³C | C1 (COOH) | 170 - 180 | Triplet |
| C2 (CF₂H) | 110 - 120 | Triplet of doublets | |
| C3 (CF₂) | 105 - 115 | Triplet of triplets | |
| C4 (CF₂) | 115 - 125 | Triplet | |
| ¹H | -COOH | >10 | Broad Singlet |
| -CF₂H | 4.5 - 5.5 | Doublet of triplets |
Infrared and Raman Spectroscopy Applications in Characterization
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide valuable information about the functional groups and molecular structure of compounds like this compound. wiley.comrsc.org
Vibrational Analysis of Functional Groups
The vibrational spectrum of a molecule is unique and can be used as a fingerprint for identification. wiley.com In the case of this compound, the IR and Raman spectra will be dominated by vibrations associated with the carboxylic acid group and the carbon-fluorine bonds.
Carboxylic Acid Group: The most characteristic vibration of the carboxylic acid is the C=O stretching mode, which typically appears as a strong, sharp band in the IR spectrum between 1700 and 1725 cm⁻¹. The O-H stretching vibration of the carboxyl group is also a prominent feature, appearing as a very broad band in the region of 2500-3300 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region of the spectrum.
Carbon-Fluorine Bonds: The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. Due to the presence of multiple C-F bonds in this compound, a series of intense bands is expected in this region.
C-H Bond: The C-H stretching vibration of the single hydrogen on the C2 carbon will likely be observed in the 2900-3000 cm⁻¹ region, though it may be weak compared to the O-H and C-F bands.
Raman spectroscopy provides complementary information. While C=O stretching is also Raman active, non-polar bonds and symmetric vibrations tend to give stronger Raman signals. Therefore, the C-C backbone vibrations and symmetric C-F stretching modes may be more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| -COOH | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |
| C=O stretch | 1700 - 1725 | Strong | Medium | |
| C-O stretch | 1210 - 1320 | Medium | Weak | |
| O-H bend | 1395 - 1440 | Medium | Weak | |
| C-F | C-F stretch | 1000 - 1400 | Very Strong | Medium-Strong |
| C-H | C-H stretch | 2900 - 3000 | Weak-Medium | Medium |
Conformational Studies
Partially fluorinated carboxylic acids can exhibit complex conformational landscapes. illinois.edu The rotational barriers around the C-C single bonds in this compound allow for the existence of different conformers (rotational isomers). Spectroscopic techniques, particularly in combination with quantum chemical calculations, can be used to study these conformations. illinois.eduresearchgate.net
The relative energies of different conformers can be calculated, and their predicted vibrational spectra can be compared with experimental IR and Raman data. The presence of multiple conformers at room temperature can lead to the broadening of certain vibrational bands or the appearance of additional shoulders or peaks. Low-temperature studies can sometimes "freeze out" specific conformers, leading to a simplification of the spectrum and allowing for the identification of the vibrational modes associated with each conformer.
The orientation of the carboxylic acid group (Z or E form) is a key conformational feature. illinois.edu The intramolecular hydrogen bonding possibilities and steric interactions between the bulky fluorine atoms and the carboxylic acid group will influence the preferred conformation. Circular dichroism spectroscopy has also been used to study the conformational changes of molecules. mdpi.com
Emerging Analytical Methods for Fluorinated Organic Compounds
The analysis of fluorinated organic compounds, including per- and polyfluoroalkyl substances (PFAS), is a rapidly evolving field. nih.govnih.gov
Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. waters.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the characterization of complex mixtures and isomeric compounds. nih.govnih.gov
For fluorinated compounds like this compound, IMS-MS offers several advantages:
Separation of Isomers: IMS can separate isomers that are difficult to distinguish by mass spectrometry alone. nih.gov
Increased Confidence in Identification: The collision cross section (CCS), a measure of the ion's size and shape in the gas phase, provides an additional identification parameter alongside retention time and mass-to-charge ratio. nih.govwaters.comlcms.cz
Enhanced Signal-to-Noise: IMS can separate analyte ions from background noise, improving detection limits. lcms.cz
Studies have shown that per- and poly-fluorinated compounds tend to have smaller CCS values compared to non-halogenated compounds of similar mass-to-charge ratios. lcms.cz This characteristic can be used to create specific filters in data analysis to selectively identify potential PFAS compounds in complex environmental or biological samples. waters.comlcms.cz The development of molecular trendlines based on mass and CCS relationships for different PFAS subclasses further aids in the identification of unknown fluorinated pollutants. nih.govnih.gov
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE) represents a powerful and high-efficiency separation methodology with significant potential for the analysis of this compound and other per- and polyfluoroalkyl substances (PFAS). chromatographyonline.comnih.gov This technique offers high separation efficiency, particularly for polar and ionized compounds, making it an attractive alternative to more common liquid chromatography methods. nih.gov The separation in CE is conducted in a narrow-bore capillary filled with a background electrolyte (BGE), and is driven by the application of a high voltage, which induces the differential migration of analytes based on their charge-to-size ratio.
Various modes of capillary electrophoresis have been developed and applied to the analysis of PFAS, which can be adapted for this compound. These include capillary zone electrophoresis (CZE), nonaqueous capillary electrophoresis (NACE), and micellar electrokinetic chromatography (MEKC).
Capillary Zone Electrophoresis (CZE)
Capillary zone electrophoresis is the simplest form of CE, where separation occurs in a free solution. It is particularly well-suited for the analysis of charged species like the carboxylate anion of this compound. However, a significant challenge in the CZE analysis of short-chain perfluorinated carboxylic acids (PFCAs) is the lack of a suitable chromophore for direct UV detection. kirj.ee To overcome this, methods employing indirect UV detection have been developed. For instance, a CZE method using 2,4-dinitrobenzoic acid as a chromophoric probe in the BGE has been successfully applied to the analysis of C6-C12 PFCAs in water. researchgate.netnih.gov This approach allows for the detection of non-absorbing analytes as they displace the UV-absorbing probe, resulting in a decrease in absorbance. The baseline separation of these longer-chain PFCAs was achieved in under 20 minutes. nih.gov
Nonaqueous Capillary Electrophoresis (NACE)
To address challenges such as poor analyte solubility in aqueous buffers and deleterious peak broadening for surface-active PFAS, nonaqueous capillary electrophoresis (NACE) has emerged as a robust alternative. nih.govd-nb.info Using organic solvents as the background electrolyte can significantly improve separation performance. Research has demonstrated that perfluoroheptanoic acid and perfluorooctanoic acid can be separated in less than five minutes using a nonaqueous BGE composed of 3-(N-morpholino)propanesulfonic acid and triethylamine (B128534) in a mixture of acetonitrile and methanol. chromatographyonline.com This high-speed separation is often coupled with conductivity detection or mass spectrometry.
A particularly advanced application is multisegment injection-nonaqueous capillary electrophoresis-tandem mass spectrometry (MSI-NACE-MS/MS). nih.gov This high-throughput technique allows for the rapid screening of PFAS in complex matrices like serum, achieving low limits of detection (in the nanomolar range for PFOA and PFOS) with analysis times of less than three minutes per sample. nih.gov The use of a nonaqueous BGE is crucial for overcoming the technical challenges associated with the analysis of surface-active PFAS in aqueous systems. nih.gov
Micellar Electrokinetic Chromatography (MEKC)
Micellar electrokinetic chromatography (MEKC) is a hybrid of electrophoresis and chromatography. wikipedia.orgnih.gov In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. scispace.comlongdom.org Analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.org This technique extends the applicability of CE to neutral compounds but can also be used to enhance the separation of charged analytes. nih.govlongdom.org For anionic analytes like this compound, which would be ionized at high pH, the use of cationic surfactants can be employed to facilitate interaction and separation. longdom.org
The following table summarizes research findings on the capillary electrophoresis of various perfluorinated carboxylic acids, providing a reference for potential analytical conditions for this compound.
Table 1: Research Findings on Capillary Electrophoresis of Perfluorinated Carboxylic Acids
Computational Chemistry and Theoretical Studies of 2,2,3,3,4,4 Hexafluorobutanoic Acid
Molecular Modeling and Structure-Reactivity Relationships for 2,2,3,3,4,4-Hexafluorobutanoic Acid
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. physics.gov.az For this compound, these models are instrumental in establishing relationships between its three-dimensional structure and its chemical reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org One of its primary applications is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.comnih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. mdpi.com
For this compound, a DFT geometry optimization would be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to define the chemistry model. nih.govnih.gov The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric profile and intramolecular interactions, such as the influence of the highly electronegative fluorine atoms on the carboxylic acid group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT). This table presents representative data expected from a DFT/B3LYP/6-31G calculation. Specific research data for this compound was not identified.*
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length (Å) | C1 | C2 | 1.54 | |
| C2 | C3 | 1.55 | ||
| C3 | C4 | 1.53 | ||
| C4 | O1 | 1.21 | ||
| C4 | O2 | 1.35 | ||
| C-F (avg.) | 1.35 | |||
| C1 | H | 1.10 | ||
| O2 | H | 0.97 | ||
| **Bond Angle (°) ** | C1 | C2 | C3 | 114.5 |
| C2 | C3 | C4 | 112.0 | |
| F | C | F | 108.5 | |
| O1 | C4 | O2 | 123.0 | |
| Dihedral Angle (°) | H | C1 | C2 | C3 |
| C1 | C2 | C3 | C4 |
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a physicochemical property. wikipedia.orgresearchgate.net These models are built by calculating molecular descriptors (numerical representations of chemical information) and using them to predict the activity of interest. nih.gov For perfluorinated compounds, QSAR models have been developed to predict properties like toxicity and the octanol-water partition coefficient (logKow). nih.govresearchgate.net
A QSAR study involving this compound would first involve calculating a wide array of molecular descriptors, such as electronic (e.g., partial charges), topological (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). cadaster.eu These descriptors would then be used, along with data from a series of related perfluorinated acids, to build a regression model predicting a specific endpoint, such as binding affinity to a biological receptor or environmental mobility. researchgate.netresearchgate.net
Table 2: Selected Molecular Descriptors for this compound Used in QSAR Modeling. This table contains representative descriptors that would be calculated for use in a QSAR model. Values are illustrative.
| Descriptor Type | Descriptor Name | Description | Hypothetical Value |
| Constitutional | Molecular Weight | Mass of the molecule | 196.05 g/mol |
| Topological | Wiener Index | Sum of distances between all pairs of non-hydrogen atoms | 145 |
| Electronic | Dipole Moment | Measure of molecular polarity | 3.5 D |
| Quantum-Chemical | logKow | Octanol-water partition coefficient (hydrophobicity) | 2.1 |
| Quantum-Chemical | pKa | Acid dissociation constant | 1.5 |
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations delve into the distribution of electrons within a molecule, which governs its energy, stability, and reactivity. nih.gov These methods provide a detailed picture of the molecular orbitals and charge distribution.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). ossila.comyoutube.com
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound. This table presents typical data obtained from a quantum chemical calculation. Specific research data for this compound was not identified.
| Property | Description | Hypothetical Value (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -12.5 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.1 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (LUMO - HOMO) | 11.4 |
An Electrostatic Potential (ESP) map illustrates the charge distribution of a molecule three-dimensionally on its electron density surface. libretexts.org It is a valuable tool for visualizing regions that are electron-rich (negative potential) or electron-poor (positive potential). youtube.com ESP maps are typically color-coded, with red indicating negative potential (areas attractive to electrophiles) and blue indicating positive potential (areas attractive to nucleophiles). youtube.comchemrxiv.org
Reaction Pathway Prediction and Energetics of this compound Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. acs.org This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their energies. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, this methodology could be used to predict plausible degradation or transformation pathways. nih.govrsc.org For instance, the mechanism of decarboxylation or reaction with hydroxyl radicals could be modeled. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows researchers to determine the most energetically favorable pathway, providing critical information on the compound's environmental fate and persistence. researchgate.netfrontiersin.org
Table 4: Hypothetical Energetics for a Proposed Transformation Pathway (e.g., Decarboxylation). This table illustrates the type of energetic data calculated to predict reaction feasibility. Values are for representative purposes only.
| Species | Description | Relative Energy (kJ/mol) |
| Reactant | This compound | 0 (Reference) |
| Transition State | Structure at the peak of the energy barrier | +150 |
| Intermediate 1 | A transient species formed during the reaction | +25 |
| Product(s) | Final species after transformation | -45 |
| Activation Energy | Energy barrier for the reaction (TS - Reactant) | +150 |
| Reaction Enthalpy | Overall energy change (Product - Reactant) | -45 |
Transition State Characterization
Theoretical investigations into the thermal decomposition of PFCAs have been conducted using high-level computational methods, such as density functional theory (DFT). These studies suggest that the initial steps of decomposition can involve various pathways, including C-C bond homolytic cleavages. For a representative short-chain PFCA like perfluorobutanoic acid, the bond dissociation energies (BDEs) for the C-C bonds are in the range of 75-90 kcal/mol nsf.gov.
Another proposed mechanism for the thermal decomposition of PFCAs involves the elimination of hydrogen fluoride (B91410) (HF) from the carboxylic acid headgroup, leading to the formation of a perfluorinated α-lactone intermediate. This intermediate is typically unstable and rapidly decomposes further. Computational studies have calculated the transition-state barrier for the HF elimination from perfluorobutanoic acid to be approximately 227 kJ/mol researchgate.net. The subsequent decomposition of the α-lactone to a perfluoroacyl fluoride and carbon monoxide has a much lower barrier of around 60.2 kJ/mol, indicating a rapid subsequent reaction researchgate.net.
The characterization of these transition states involves locating the saddle point on the potential energy surface corresponding to the reaction. This is typically achieved through quantum chemical calculations that optimize the geometry of the transition state structure and calculate its vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is indeed a true transition state.
Table 1: Calculated Bond Dissociation Energies (BDEs) for Perfluorobutanoic Acid (PFBA) as a proxy for this compound
| Bond | Bond Dissociation Energy (kcal/mol) |
| Cα-Cβ | ~75-90 |
| Cβ-Cγ | ~75-90 |
| Cγ-Cδ | ~75-90 |
| C-F (β to headgroup) | ~101 |
| Internal C-F | ~106-109 |
| Terminal C-F | ~117 |
Note: Data is based on computational studies of linear PFCAs and serves as an estimate for this compound. nsf.gov
Reaction Coordinate Optimization
The reaction coordinate is a geometric parameter that represents the progress of a chemical reaction. Optimizing this coordinate is essential for mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states. For the decomposition of this compound, computational methods can be employed to trace the minimum energy path (MEP) along the reaction coordinate.
Again, using studies on analogous short-chain PFCAs as a guide, the reaction coordinate for thermal decomposition would likely follow the geometric changes associated with either C-C bond cleavage or the intramolecular HF elimination. For the C-C bond cleavage pathway, the reaction coordinate would be the distance between the two carbon atoms of the breaking bond. As this distance increases, the energy of the system would rise to a maximum at the transition state and then decrease as the radical fragments are formed.
Computational Design of Novel Derivatives of this compound
Computational methods are not only used to study existing molecules but also to design new ones with desired properties. The design of novel derivatives of this compound can be approached through various computational strategies, aiming to enhance specific characteristics such as surfactant performance, environmental degradability, or biological activity.
De Novo Design Principles
De novo drug design, which can be adapted for the design of other functional molecules, involves the construction of novel molecular structures from scratch, often within the binding site of a target protein or with a predefined set of desired properties. For designing derivatives of this compound, de novo design algorithms could be employed to explore the vast chemical space of possible modifications.
The process typically starts with a seed fragment, which could be the hexafluorobutanoic acid backbone. The algorithm then iteratively adds atoms or functional groups, guided by a scoring function that evaluates the "fitness" of the generated molecule. This scoring function can be tailored to optimize for various properties, such as improved surface activity for surfactant applications or enhanced biodegradability to create more environmentally friendly alternatives to persistent PFCAs. For instance, the design of short-chain fluorinated catanionic surfactants has been explored as a strategy to create compounds with improved degradation potential and good water solubility rsc.org.
Virtual Screening for Targeted Properties
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property. In the context of this compound derivatives, virtual screening could be used to identify molecules with specific environmental or toxicological profiles.
The process involves creating a database of virtual derivatives of the parent compound. These derivatives can be generated by systematically modifying the structure, for example, by substituting fluorine atoms with other halogens or functional groups. Each molecule in the virtual library is then evaluated using computational models that predict the property of interest. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the endocrine-disrupting potential of PFAS by screening them against targets like the androgen receptor nih.govchemrxiv.org.
The screening process filters the library, prioritizing a smaller number of candidate molecules for further investigation. This approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds.
Machine Learning Applications in Fluorinated Compound Research
Machine learning (ML) is increasingly being used in chemistry to build predictive models from large datasets. In the field of fluorinated compounds, ML has shown promise in predicting various properties, including synthetic accessibility.
Prediction of Synthetic Accessibility
A significant challenge in the de novo design of novel molecules is ensuring that the designed compounds can be synthesized in a laboratory. The synthetic accessibility of a molecule is a measure of how easily it can be made. Machine learning models can be trained to predict the synthetic accessibility of a compound based on its molecular structure.
These models are typically trained on large datasets of known chemical reactions and commercially available compounds. They learn to recognize structural features and patterns that are associated with ease or difficulty of synthesis. Various molecular descriptors and fingerprints are used to represent the molecules numerically for the ML algorithms. For instance, Extended Connectivity Fingerprints (ECFP) are commonly used in conjunction with deep neural networks (DNN) to predict synthetic accessibility nih.gov.
Several scoring systems and models have been developed, such as the Synthetic Accessibility score (SAScore) and the Synthetic Bayesian Accessibility (SYBA) classifier, which can classify compounds as easy-to-synthesize or hard-to-synthesize github.io. The application of such models to newly designed derivatives of this compound would be a critical step in the design pipeline, ensuring that the proposed molecules are not only theoretically promising but also practically synthesizable.
Table 2: Examples of Machine Learning Models for Synthetic Accessibility Prediction
| Model/Score | Description |
| SAScore | A score that estimates the synthetic difficulty of a molecule based on fragment contributions and complexity penalties. |
| SCScore | A synthetic complexity score based on the premise that reactants in published reactions are less complex than the products. |
| SYBA | A Bayesian classifier that categorizes compounds as "easy" or "hard" to synthesize based on their structural features. |
| GASA | A graph neural network architecture that uses an attention mechanism to capture important structural features related to synthetic accessibility. researchgate.net |
| DeepSA | A deep learning-based model that predicts the synthetic accessibility of compounds. |
This table provides a summary of some available models for predicting synthetic accessibility.
Data-Driven Exploration of Chemical Space
The exploration of chemical space for this compound involves the use of computational strategies to navigate the vast landscape of potential molecular structures and identify analogs with desired properties. This data-driven approach leverages machine learning and chemoinformatics tools to predict the characteristics of novel compounds based on existing data, thereby accelerating the discovery and design of new molecules. nih.gov
Research Findings
Recent research efforts have incorporated this compound into broader data-driven studies of per- and polyfluoroalkyl substances (PFAS). These studies, while not exclusively focused on this single molecule, provide a framework for understanding how its chemical space can be explored.
One significant area of research is the use of machine learning for hazard and risk characterization of structurally diverse PFAS. In a study that evaluated 56 PFAS compounds, this compound was included in a dataset used to train machine learning models for predicting bioactivity. nih.gov This approach utilizes chemical descriptors to build structure-bioactivity relationships, allowing for the computational prediction of potential biological effects of related, but untested, compounds. nih.gov Such models are crucial for prioritizing substances for further toxicological testing and for understanding the potential risks associated with the broader chemical space of fluorinated compounds.
Another application of data-driven exploration is in the identification of environmentally benign alternatives to existing chemicals. A study focused on high-throughput screening of green chemical substitutes utilized a combination of life cycle assessment and machine learning. amazonaws.comresearchgate.net In this research, this compound was identified from a large chemical database as a potential greener substitute for other compounds used in pharmaceutical manufacturing. amazonaws.comresearchgate.net This demonstrates the power of computational screening to explore chemical space for molecules that meet specific performance and environmental criteria.
The general workflow for such data-driven exploration often involves the following steps:
Data Curation: Assembling a dataset of known compounds, such as this compound and other PFAS, with their measured properties (e.g., bioactivity, toxicity, environmental impact).
Descriptor Calculation: Generating a set of numerical descriptors that capture the structural and physicochemical features of the molecules in the dataset.
Model Building: Using machine learning algorithms to build predictive models that correlate the chemical descriptors with the properties of interest.
Virtual Screening: Applying the trained models to screen large virtual libraries of chemical compounds to identify novel candidates with desired property profiles.
These in silico methods are becoming increasingly important in chemical research and development, offering a more efficient and cost-effective way to explore the vast possibilities of chemical space.
Data Tables
The following tables provide examples of the types of data used in the computational exploration of the chemical space related to this compound.
Table 1: Inclusion of this compound in a Bioactivity Prediction Study
| Compound Name | CAS Registry Number | Role in Study | Predictive Modeling Approach |
| This compound | 679-12-9 | Member of a 56-compound PFAS dataset | Machine learning-based supervised analysis to predict bioactivity from chemical descriptors nih.gov |
Table 2: Identification of this compound as a Potential Green Substitute
| Target Application | Screening Method | Database Source | Identified Potential Substitute |
| Pharmaceutical Manufacturing | High-throughput screening with machine learning and life cycle assessment | PubChem | This compound amazonaws.comresearchgate.net |
Applications of 2,2,3,3,4,4 Hexafluorobutanoic Acid in Research Disciplines
Role as a Catalyst or Reagent in Organic Synthesis
The electron-withdrawing nature of the fluorine atoms significantly enhances the acidity of the carboxylic acid group, making 2,2,3,3,4,4-hexafluorobutanoic acid a potent Brønsted acid. This property is leveraged in its role as both a catalyst and a reagent in various organic reactions.
The strong acidity of fluorinated carboxylic acids allows them to serve as effective catalysts, particularly in reactions that require a proton source without a nucleophilic counterion that could interfere with the reaction. github.io In the realm of fluorine chemistry, strong Brønsted acids are employed to activate substrates and facilitate transformations. For instance, the combination of a strong acid with a fluoride (B91410) source can be used for reactions like the gem-difluorination of alkynes. wikipedia.org While specific studies extensively detailing this compound in this exact role are not prevalent, its properties are analogous to other strong fluorinated acids like trifluoroacetic acid and fluorinated sulfonic acids, which are known to catalyze a range of reactions, including esterifications, rearrangements, and Friedel-Crafts-type acylations. github.iocore.ac.uk The presence of the fluorinated alkyl chain can also influence the solubility and interaction of the catalyst with fluorinated substrates, potentially enhancing reaction efficiency in specialized systems.
While not its primary application, the chemical structure of this compound suggests potential for its use as a highly polar, acidic solvent or cosolvent in specialized chemical reactions. Carboxylic acids, in general, are capable of forming strong hydrogen bonds, which leads to high boiling points and, for smaller molecules, miscibility with water. nih.gov The extensive fluorination in this compound, similar to that in hexafluoroisopropanol (HFIP), would create a highly polar environment. organicchemistrydata.org HFIP is a well-known specialty solvent valued for its ability to dissolve polar polymers, stabilize cationic species, and act as a strong hydrogen bond donor with low nucleophilicity. organicchemistrydata.org By analogy, this compound could provide a unique reaction medium for processes involving electrophilic or cationic intermediates, although its high acidity would be a critical factor in its application.
Polymerization Initiation and Modification by this compound
The compound's acidic nature makes it a candidate for initiating certain types of polymerization reactions. Its fluorinated structure is also a key feature for modifying polymer properties.
This compound has been identified as an initiator for cationic polymerization. In this process, the acid acts as a proton source (a Brønsted acid) that protonates a monomer, typically an alkene with electron-donating substituents, to generate a carbocation. This carbocation is the initial active center that propagates the polymerization by sequentially adding more monomer units.
The general mechanism for initiation is as follows:
Initiation Step: H⁺ (from the acid) + C=C → H-C-C⁺
The efficiency of initiation and the stability of the propagating chain are highly dependent on the reaction conditions, including the type of monomer, the solvent, and the nature of the acid's counterion. github.io Strong acids like this compound are effective because they can readily donate a proton to initiate the reaction. github.io Cationic polymerization is a commercially important method for producing polymers like polyisobutylene.
The incorporation of fluorine into polymers can drastically alter their properties, often leading to enhanced thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). When this compound is used as an initiator in polymerization, the hexafluorobutyl group becomes an end-group of the resulting polymer chain. This is one method of introducing a fluorinated moiety into the polymer structure.
Alternatively, fluorinated monomers are widely used to create fluoropolymers. For example, fluorinated diols are used as chain extenders in the synthesis of fluorinated polyurethanes (FPUs) to improve properties like water resistance. While this compound itself is an initiator rather than a monomer for chain extension, its derivatives could potentially be modified to act as fluorinated monomers or building blocks in the synthesis of novel high-performance polymers.
Exploration in Advanced Material Science Research
The unique combination of a hydrophilic carboxylic acid head and a hydrophobic/lipophobic fluorinated tail gives this compound surfactant-like properties. This amphiphilic nature, along with its strong acidity and chemical stability, makes it a subject of interest in materials science.
Research applications include its use in sample preparation for mass spectrometry, where it can be used to fragment proteins and nucleic acids for analysis. Furthermore, the principles of using fluorinated acids extend to other areas of materials research. For example, fluorinated sulfonic acids are investigated as superacid catalysts and as electrolytes for lithium batteries, suggesting that fluorinated carboxylic acids could be explored for similar roles in creating advanced materials with tailored ionic conductivity or catalytic activity. core.ac.uk The introduction of such fluorinated compounds onto surfaces can also be used to modify surface properties, creating water- and oil-repellent coatings.
Table of Research Applications
| Research Discipline | Specific Application | Role of this compound |
|---|---|---|
| Organic Synthesis | Acid Catalysis | Acts as a strong Brønsted acid catalyst, particularly in fluorine-containing reactions. github.iowikipedia.org |
| Specialized Reaction Media | Potential use as a polar, acidic solvent or cosolvent for reactions with electrophilic intermediates. organicchemistrydata.org | |
| Polymer Chemistry | Cationic Polymerization | Serves as a proton-donating initiator to start the polymerization of vinyl monomers. |
| Fluorinated Polymers | Introduces a fluorinated end-group into polymer chains, modifying polymer properties. | |
| Material Science | Mass Spectrometry | Used as a reagent for fragmenting proteins and nucleic acids for analysis. |
| Advanced Materials | Explored for creating materials with modified surface properties or as a component in developing new electrolytes or catalysts. core.ac.uk |
Incorporation into Functional Coatings
Functional coatings are layers applied to a substrate to add or enhance its technical properties, such as water resistance, gas barrier capabilities, or anti-corrosion. eupia.org In this area, fluorinated compounds are particularly prized for creating surfaces with specific functionalities like hydro-repellency.
Research into anti-biofouling and foul-release marine coatings has utilized fluorinated compounds to create deterrent surfaces that prevent the settlement of microorganisms. mdpi.com The development of such coatings often involves sol-gel synthesis, where functional fluoro-silanes are incorporated into a silica-based matrix. mdpi.com For instance, studies have successfully created stable, non-toxic, foul-release coatings by co-condensing alkoxysilanes with short- or long-chain perfluorosilane precursors. mdpi.com These fluorinated coatings demonstrate effective antimicrobial activities and low adhesive properties, functioning on a physical rather than biocidal principle. mdpi.com The incorporation of fluorinated moieties, similar to the structure of this compound, is crucial for imparting the desired hydrophobic and oleophobic characteristics to these advanced materials.
Role in Surface Chemistry Modifications
The modification of a material's surface chemistry is critical for tailoring its interaction with the environment. This can involve altering surface charge, hydrophilicity, or reactivity. mdpi.com this compound, with its strong acidic nature and fluorinated tail, serves as a reagent for such modifications. cymitquimica.com
The presence of six fluorine atoms significantly increases the compound's electronegativity and acidity. cymitquimica.com This property can be harnessed to acidify the surface of materials like activated carbon, which enhances their acidic character and hydrophilic nature by introducing acidic functional groups. mdpi.com Furthermore, the fluorinated chain can alter the lipophilicity and solubility of surfaces, making it a useful tool in the synthesis of specialized fluorinated materials where surface energy and wetting characteristics are critical design parameters. cymitquimica.com
Contributions to Green Chemistry Methodologies
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org this compound is implicated in this field through efforts to design safer chemicals and develop more sustainable manufacturing processes.
Design of Environmentally Benign Fluorinated Compounds
A key goal of green chemistry is the substitution of toxic or environmentally harmful chemicals with safer alternatives. In the pharmaceutical industry, for example, the production of active ingredients can involve reagents that pose environmental risks. researchgate.net
In a study applying Life Cycle Assessment (LCA) and machine learning for high-throughput screening of green chemical substitutes, this compound was identified as a potential greener alternative. researchgate.net The research aimed to find substitutes for trifluoroacetic anhydride (B1165640), a compound used in the production of the antidiabetic drug sitagliptin. researchgate.nettcichemicals.com The study assessed numerous chemicals based on their environmental impact, and this compound was among 17 candidates found to have lower environmental impacts than the target molecule, trifluoroacetic anhydride. researchgate.net This highlights its potential role in designing more environmentally benign synthetic pathways for pharmaceuticals.
Development of Sustainable Synthetic Routes
The development of sustainable synthetic routes is a cornerstone of green chemistry, emphasizing the use of environmentally friendly solvents like water, high efficiency, and readily available starting materials. rsc.org Research in this area seeks to create pathways that are both economically viable and environmentally sustainable. rsc.orgnih.gov While specific sustainable synthesis routes for this compound are not detailed in the provided results, the broader effort to develop PFAS-free synthesis methods for fluorinated compounds is a significant trend. uva.nl The general principles of green chemistry, such as using recyclable catalysts and minimizing waste, are actively being applied to the synthesis of fine chemicals and polymers, representing the direction of future research for producing compounds like this compound. nih.govmdpi.com
Use in Biochemical Research as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein target, thereby altering its function. promega.co.uk These probes are critical tools in basic research and drug discovery for validating the role of proteins in disease. promega.co.uksnv63.ru
This compound has applications in biochemical analysis that align with the function of a chemical probe. Due to its unique chemical properties, it can be used to interact with and modify biomolecules for analytical purposes. cymitquimica.com
Investigation of Molecular Interactions (e.g., with metal ions)
The study of molecular interactions is fundamental to understanding biological processes. This compound has been shown to participate in such interactions. For instance, it can be used to fragment proteins and nucleic acids to prepare them for analysis by mass spectrometry. cymitquimica.com This application relies on its ability to disrupt the structure of these large biomolecules in a controlled manner.
Furthermore, research has indicated that this compound can bind to calcium ions. cymitquimica.com This interaction with metal ions is a key area of biochemical research, as metal ions play crucial roles in protein structure and function. The ability of a small molecule to interact with specific ions allows researchers to probe the local environment of these ions within biological systems. The study of interactions between molecules like porphyrin-metal complexes and amino acids further illustrates the methods used to quantify these molecular binding events, which are crucial for understanding biological recognition processes. mdpi.com
Data Tables
Table 1: Research Applications of this compound
| Research Area | Specific Application | Key Finding/Role | Reference(s) |
|---|---|---|---|
| Functional Materials | Incorporation into Functional Coatings | Serves as a precursor for fluorinated materials used in anti-biofouling and hydrophobic coatings. | mdpi.com |
| Surface Chemistry | Surface Modification | Alters surface properties due to high acidity and fluorinated structure, enhancing characteristics like hydrophilicity. | cymitquimica.com, mdpi.com |
| Green Chemistry | Design of Environmentally Benign Compounds | Identified as a potential greener substitute for trifluoroacetic anhydride in pharmaceutical synthesis via Life Cycle Assessment. | researchgate.net |
| Biochemical Research | Chemical Probe for Molecular Interaction Studies | Used to fragment proteins/nucleic acids for mass spectrometry and shown to interact with calcium ions. | cymitquimica.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,3,3-trifluoropropyl-trimethoxysilane |
| 3-aminopropyltriethoxysilane |
| 3-Glycidyloxypropyltrimethoxysilane |
| Calcium |
| Glycidyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononylether |
| Sitagliptin |
2 Design of Enzyme Inhibitors or Modulators
The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. While direct and detailed research on the application of this compound in the design of enzyme inhibitors or modulators is not extensively documented in publicly available literature, its structural features suggest potential utility in this area based on the known effects of fluorination.
The hexafluorinated butanoic acid structure offers a unique combination of a carboxylic acid head group, which can participate in ionic interactions and hydrogen bonding with enzyme active sites, and a highly fluorinated tail. This fluorinated alkyl chain can significantly influence the molecule's lipophilicity, acidity, and metabolic stability, all of which are critical parameters in the design of effective enzyme inhibitors.
Influence of Hexafluorination on Physicochemical Properties Relevant to Enzyme Inhibition
The replacement of hydrogen atoms with fluorine in the butyric acid backbone imparts distinct properties that can be exploited in inhibitor design:
Increased Acidity: The strong electron-withdrawing nature of the six fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, butanoic acid. This enhanced acidity can lead to stronger ionic interactions with positively charged amino acid residues (e.g., arginine, lysine) within an enzyme's active site, potentially increasing binding affinity.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating hexafluorobutanoic acid or its derivatives into a larger molecule can therefore be a strategy to block metabolic pathways at that position, increasing the compound's biological half-life.
Conformational Effects: The presence of bulky fluorine atoms can restrict the conformational flexibility of the butanoyl chain. This can be advantageous in inhibitor design by pre-organizing the molecule into a conformation that is favorable for binding to the target enzyme, thereby reducing the entropic penalty of binding.
Potential Research Applications in Enzyme Inhibitor Design
Based on these properties, this compound could serve as a valuable building block or fragment in the design of inhibitors for various enzyme classes. For instance, it could be incorporated into the structure of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, where the carboxylic acid is a key pharmacophoric feature. The hexafluorinated tail could potentially enhance binding to hydrophobic channels within the COX active site.
Similarly, in the design of inhibitors for enzymes with deep, hydrophobic pockets, the hexafluorinated chain could serve as a probe to explore and exploit these regions for improved potency and selectivity. The use of such fluorinated fragments is a common strategy in fragment-based drug discovery (FBDD), where small, low-affinity compounds are identified and then optimized into more potent inhibitors.
Q & A
Q. How does HFBA’s regulatory status impact its use in ecotoxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
